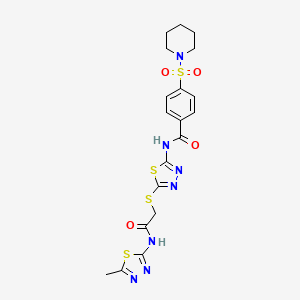

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H21N7O4S4 and its molecular weight is 539.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex compound featuring thiadiazole moieties known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Structural Characteristics

The compound incorporates:

- Thiadiazole rings : Known for their pharmacological significance.

- Piperidine moiety : Enhances solubility and bioavailability.

This structural composition suggests potential interactions with biological targets that could lead to significant therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Mechanism : Thiadiazole derivatives have shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

- Case Study : A series of novel thiadiazole-imidazole derivatives demonstrated moderate to high anticancer activity against liver carcinoma cell lines (HEPG2) when compared to doxorubicin .

| Compound Type | Activity Level | Reference |

|---|---|---|

| Thiadiazole-imidazole derivatives | Moderate to High | |

| 2-Amino-thiadiazole derivatives | Cytostatic properties |

Antimicrobial Properties

Thiadiazole compounds exhibit significant antimicrobial activity:

- Broad Spectrum : Active against both Gram-positive and Gram-negative bacteria.

- Notable Findings : The introduction of specific substituents on the thiadiazole ring has been shown to enhance antibacterial effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

| Microorganism | Compound | Activity Level | Reference |

|---|---|---|---|

| Bacillus subtilis | p-chlorophenyl derivative | High | |

| E. coli | p-nitrophenyl derivative | Moderate |

Anti-inflammatory Effects

Thiadiazoles are also recognized for their anti-inflammatory properties:

- Mechanism : They may inhibit pro-inflammatory cytokines and reduce oxidative stress in various models.

Pharmacological Insights

The biological activities of thiadiazole derivatives are often attributed to their ability to form stable complexes with target proteins. The presence of sulfur in the thiadiazole ring enhances lipophilicity, facilitating cellular membrane permeability .

Research Findings

A comprehensive review of recent literature indicates that:

- Antiviral Activity : Some derivatives demonstrate antiviral properties similar to established drugs like acyclovir .

- Neuroprotective Effects : Certain thiadiazoles have shown promise in neuroprotection models .

- Anticonvulsant Activity : Compounds derived from thiadiazole scaffolds have exhibited significant anticonvulsant effects in preclinical studies .

Análisis De Reacciones Químicas

Thiadiazole Ring Formation

The 1,3,4-thiadiazole rings are synthesized via cyclization of thiosemicarbazide precursors under acidic or oxidative conditions. For example:

-

Reaction : Cyclization of hydrazine-carbothioamide derivatives with phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) yields thiadiazole rings.

-

Conditions : 80–100°C, inert atmosphere, 6–8 hours.

Thioether Linkage Formation

The thioether bridge (–S–CH₂–) is introduced via nucleophilic substitution:

-

Reagents : A halogenated intermediate (e.g., 2-chloroacetamide) reacts with a thiol group (–SH) on the thiadiazole ring.

-

Conditions : DMF solvent, room temperature, 12 hours.

Sulfonamide Functionalization

The piperidin-1-ylsulfonyl group is introduced via sulfonylation:

Functional Group Reactivity

The compound undergoes specific reactions at its functional groups:

Thiadiazole Ring Reactions

-

Oxidation : Thiadiazole sulfur atoms can oxidize to sulfoxides or sulfones under strong oxidizing agents (e.g., H₂O₂, KMnO₄).

-

Electrophilic Substitution : Nitration or halogenation occurs at the C-5 position of the thiadiazole ring under acidic conditions.

Sulfonamide Hydrolysis

-

Acidic Hydrolysis : The sulfonamide group decomposes in concentrated HCl (6M) at 100°C, releasing SO₂ and forming a secondary amine .

-

Basic Hydrolysis : Stable under mild alkaline conditions (pH < 10) .

Amide Bond Stability

-

The benzamide group resists hydrolysis under physiological conditions (pH 7.4, 37°C).

Thermal Stability

-

Thermogravimetric Analysis (TGA) : Decomposition begins at 220°C, with 95% mass loss by 300°C.

Photodegradation

-

Exposure to UV light (254 nm) induces cleavage of the thioether bond, forming sulfonic acid derivatives.

Mechanistic Insights

Propiedades

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O4S4/c1-12-22-23-17(32-12)20-15(27)11-31-19-25-24-18(33-19)21-16(28)13-5-7-14(8-6-13)34(29,30)26-9-3-2-4-10-26/h5-8H,2-4,9-11H2,1H3,(H,20,23,27)(H,21,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMURZCXMJELHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O4S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.